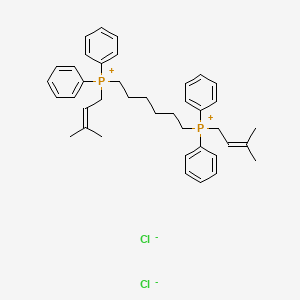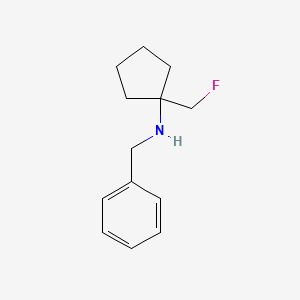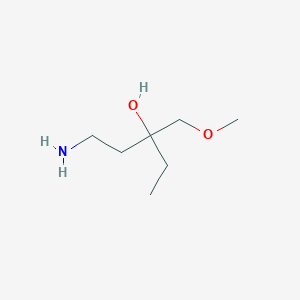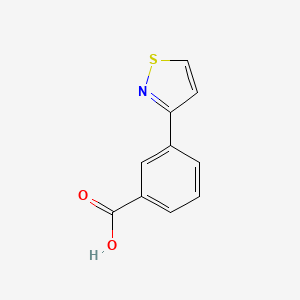![molecular formula C8H14N2O B13155085 N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₈H₁₄N₂O It is known for its unique cyclopropane structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with aminomethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines.
Applications De Recherche Scientifique
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring structure is known to influence the binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its use as an NLRP3 inflammasome inhibitor.
Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Uniqueness
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide is unique due to its dual cyclopropane rings and aminomethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of novel pharmaceuticals and chemical probes.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-[1-(aminomethyl)cyclopropyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c9-5-8(3-4-8)10-7(11)6-1-2-6/h6H,1-5,9H2,(H,10,11) |
Clé InChI |
IGPBPXRBOHUYDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)





![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)



